2-(3-methoxyphenyl)ethanethioic O-acid
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Overview
Description
This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an ethanethioic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)ethanethioic O-acid typically involves the reaction of 2-methoxythiophenol with acetyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of ethanethioic acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxyphenyl)ethanethioic O-acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol or an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the use of strong bases or acids, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(3-methoxyphenyl)ethanethioic O-acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenyl)ethanethioic O-acid involves its interaction with specific molecular targets and pathways. The methoxy group and the thioester moiety play crucial roles in its reactivity. The compound can act as an antioxidant by donating electrons to neutralize free radicals, thereby reducing oxidative stress . Additionally, it can inhibit certain enzymes involved in oxidative processes.
Comparison with Similar Compounds
Similar Compounds
2-Methoxythiophenol: A precursor in the synthesis of 2-(3-methoxyphenyl)ethanethioic O-acid.
Ethanethioic acid, S-(2-methoxyphenyl) ester: Another name for the same compound.
Potassium thioacetate: A related compound used in similar synthetic applications.
Uniqueness
This compound is unique due to its specific combination of a methoxy group and a thioester moiety, which imparts distinct chemical properties and reactivity
Properties
Molecular Formula |
C9H10O2S |
---|---|
Molecular Weight |
182.24 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)ethanethioic S-acid |
InChI |
InChI=1S/C9H10O2S/c1-11-8-4-2-3-7(5-8)6-9(10)12/h2-5H,6H2,1H3,(H,10,12) |
InChI Key |
NYYTWKJGDNXZEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)S |
Origin of Product |
United States |
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